molecular formula C24H15FN2O4 B5156133 4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

Cat. No. B5156133
M. Wt: 414.4 g/mol
InChI Key: AEWNDHOUXRDLQL-UHFFFAOYSA-N
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Description

4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide, also known as CFCB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. In

Mechanism of Action

The mechanism of action of 4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in tumor growth and inflammation. Specifically, 4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Additionally, 4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects:
4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-tumor and anti-inflammatory properties, 4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide in lab experiments is that it has been shown to be relatively non-toxic, with minimal side effects. Additionally, 4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is soluble in a variety of solvents, making it easy to work with in the lab. However, one limitation of using 4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for research on 4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide. One area of interest is the development of novel drug delivery systems that could enhance the bioavailability and efficacy of 4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide. Additionally, further studies are needed to fully understand the mechanism of action of 4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide, which could lead to the identification of new therapeutic targets. Finally, additional preclinical and clinical studies are needed to evaluate the safety and efficacy of 4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide in the treatment of various diseases.

Synthesis Methods

4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide can be synthesized using a multistep process that involves the reaction of 4-cyano-2-fluorobenzoyl chloride with 3-methoxy-4-(2-oxo-2H-chromen-3-yl)aniline in the presence of a base. The resulting intermediate is then subjected to a coupling reaction with 3-methoxy-4-(2-oxo-2H-chromen-3-yl)aniline in the presence of a coupling agent to yield 4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide.

Scientific Research Applications

4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide has been found to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxochromen-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15FN2O4/c1-30-22-12-16(27-23(28)18-8-6-14(13-26)10-20(18)25)7-9-17(22)19-11-15-4-2-3-5-21(15)31-24(19)29/h2-12H,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWNDHOUXRDLQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=C(C=C2)C#N)F)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-2-fluoro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

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